4'-Epidoxorubicinium

Description

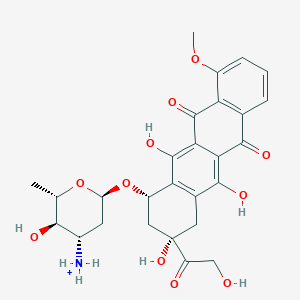

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H30NO11+ |

|---|---|

Molecular Weight |

544.5 g/mol |

IUPAC Name |

[(2S,3R,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]azanium |

InChI |

InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/p+1/t10-,13-,15-,17-,22-,27-/m0/s1 |

InChI Key |

AOJJSUZBOXZQNB-VTZDEGQISA-O |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)[NH3+])O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)[NH3+])O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)[NH3+])O |

Synonyms |

4' Epi Adriamycin 4' Epi Doxorubicin 4' Epi DXR 4' Epiadriamycin 4' Epidoxorubicin 4'-Epi-Adriamycin 4'-Epi-Doxorubicin 4'-Epi-DXR 4'-Epiadriamycin 4'-Epidoxorubicin Ellence EPI cell EPI-cell EPIcell Epilem Epirubicin Epirubicin Hydrochloride Farmorubicin Farmorubicina Farmorubicine Hydrochloride, Epirubicin IMI 28 IMI-28 IMI28 NSC 256942 NSC-256942 NSC256942 Pharmorubicin |

Origin of Product |

United States |

Mechanistic Elucidation of 4 Epidoxorubicinium Action at Molecular and Cellular Levels

Interactions with Nucleic Acids

The primary mechanism by which 4'-epidoxorubicinium, the protonated form of epirubicin (B1671505), exerts its cytotoxic effects is through its multifaceted interactions with nucleic acids. drugbank.comnih.gov These interactions disrupt the normal processes of DNA replication and transcription, ultimately leading to cell death.

DNA Intercalation Dynamics

This compound forms stable complexes with DNA by inserting its planar anthracycline ring between adjacent base pairs of the DNA double helix, a process known as intercalation. drugbank.comwhiterose.ac.uk This physical insertion causes a local unwinding and lengthening of the DNA structure, which in turn perturbs the normal architecture of the chromatin. whiterose.ac.uknih.gov The binding affinity of anthracyclines to DNA is high, and this interaction is a critical initial step in their cytotoxic cascade. gatech.edu The process of intercalation is dynamic and can be influenced by factors such as DNA tension and ionic strength. nih.gov The structural perturbations induced by intercalation can affect the binding of DNA-processing enzymes and are known to interfere with strand separation. whiterose.ac.uknih.gov

Topoisomerase Inhibition (e.g., Topoisomerase IIα) and DNA Cleavage Complex Formation

A crucial aspect of this compound's mechanism of action is the inhibition of topoisomerase IIα. drugbank.comnih.govebi.ac.uk Topoisomerases are essential enzymes that regulate DNA topology by catalyzing the transient breaking and rejoining of DNA strands, which is necessary for processes like replication and transcription. ijabbr.comnih.gov this compound acts as a topoisomerase II "poison" by stabilizing the covalent complex formed between the enzyme and DNA. drugbank.comembopress.org This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of both single and double-strand breaks. ijabbr.comembopress.org The formation of these drug-enzyme-DNA ternary complexes is a hallmark of anthracycline activity and is a major contributor to their cytotoxicity. drugbank.com

Influence on DNA Replication and Transcription Processes

The combined effects of DNA intercalation and topoisomerase II inhibition significantly disrupt DNA replication and transcription. drugbank.comnih.govkhanacademy.orgbyjus.com Intercalation itself can physically obstruct the progression of DNA and RNA polymerases along the DNA template. drugbank.comnih.govyoutube.com Furthermore, the stabilization of topoisomerase II-DNA cleavage complexes creates impassable roadblocks for the replication and transcription machinery, leading to fork stalling and the collapse of replication forks. embopress.orgnih.gov This interference with the synthesis of new DNA and RNA molecules halts the cell cycle and triggers apoptotic pathways. drugbank.comijabbr.com Some research indicates that anthracyclines may also inhibit DNA helicase activity, further impeding the unwinding of the DNA double helix necessary for these processes. drugbank.com

Generation of Reactive Oxygen Species and Oxidative Stress Pathways

In addition to direct interactions with DNA, this compound contributes to cellular damage through the generation of reactive oxygen species (ROS) and the induction of oxidative stress. wikipedia.orgnih.gov

Reductive Activation and Free Radical Formation

The quinone moiety of the this compound molecule can undergo a one-electron reduction, a process known as reductive activation. nih.govresearchgate.net This reaction, often catalyzed by enzymes such as NADPH-cytochrome P450 reductase, forms a semiquinone free radical. mdpi.com In the presence of molecular oxygen, this semiquinone radical can transfer an electron to oxygen, regenerating the parent compound and producing a superoxide (B77818) radical (O₂⁻). nih.govmdpi.com This process, known as redox cycling, can lead to the continuous production of superoxide radicals. researchgate.net Superoxide can then be converted to other highly reactive species, such as hydrogen peroxide (H₂O₂) and the hydroxyl radical (•OH), which are potent oxidizing agents. wikipedia.orgmdpi.com

Modulation of Signal Transduction Pathways

This compound exerts profound effects on various intracellular signaling cascades that govern cell fate decisions, including proliferation, survival, and death.

Kinase Activity Modulation

The compound significantly alters the activity of several key kinase pathways. In triple-negative breast cancer (TNBC) cells, treatment with the compound leads to the enrichment and activation of the ERK signaling pathway. oncotarget.com This is evidenced by elevated levels of phosphorylated ERK and increased expression of pathway components like MAPK10, MAPK11, MAPK13, and MAPKAPK3. oncotarget.com

Conversely, this compound can also lead to the inactivation of pro-survival pathways. In certain colon cancer cell models, particularly those with reduced levels of GRP78, the compound enhances apoptosis by inhibiting the Akt signaling pathway. plos.org This inactivation is mediated by an increase in the activity of protein phosphatase 2A (PP2A), a negative regulator of Akt. plos.org The PI3K/AKT/mTOR pathway, frequently implicated in cell survival and proliferation, is also modulated. jcancer.orgnih.gov Studies indicate that this compound can activate this pathway, an effect that can be counteracted by other agents to enhance its therapeutic action. jcancer.orgnih.gov

Furthermore, the compound influences other critical signaling networks. It has been shown to downregulate the JAK/STAT1 pathway, which can play a role in inhibiting tumor growth and inducing apoptosis. frontiersin.org Additionally, it induces the phosphorylation of Ataxia-Telangiectasia Mutated (ATM) kinase, a key protein in the DNA damage response. nih.govresearchgate.net

Table 1: Kinase Pathways Modulated by this compound

| Signaling Pathway | Effect of this compound | Observed Cellular Context | Key Findings |

| ERK/MAPK Pathway | Activation | Triple-Negative Breast Cancer (TNBC) | Increased phosphorylation of ERK; elevated expression of MAPK10, MAPK11, MAPK13, MAPKAPK3. oncotarget.com |

| PI3K/Akt/mTOR Pathway | Activation/Modulation | Breast Cancer, Cardiac Tissue | Epirubicin activates the pathway; inhibition by co-administered agents (e.g., Paeonol, Ursolic Acid) can enhance effects or provide protection. jcancer.orgnih.gov |

| Akt Pathway (in specific contexts) | Inactivation | GRP78 Knockdown Colon Cancer Cells | Inactivation of phosphorylated Akt and GSK-3β; mediated by increased PP2A activity. plos.org |

| JAK/STAT1 Pathway | Downregulation | Hepatocellular Carcinoma | Enhances anti-cancer effects of radiation by downregulating the pathway. frontiersin.org |

| ATM Pathway | Activation | Breast Cancer Cells | Induces phosphorylation of ATM kinase in response to DNA damage. nih.govresearchgate.net |

Apoptosis Induction Pathways (e.g., Caspase Activation, Mitochondrial Pathways)

A primary mechanism of this compound's cytotoxic effect is the induction of apoptosis, or programmed cell death, through multiple convergent pathways. cusabio.com It triggers both the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) apoptotic pathways. researchgate.netnih.gov

The intrinsic pathway is initiated by cellular stress, such as the DNA damage caused by this compound. promega.de This leads to the permeabilization of the outer mitochondrial membrane (MOMP), a critical "point of no return" in the apoptotic process. assaygenie.com The compound modulates the balance of the Bcl-2 family of proteins, causing a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.govbrieflands.comresearchgate.net This shift in the Bax/Bcl-2 ratio facilitates MOMP, leading to the release of cytochrome c from the mitochondria into the cytoplasm. nih.govresearchgate.net

Once in the cytoplasm, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), forming a complex known as the apoptosome. wikipedia.orgmdpi.com The apoptosome then recruits and activates the initiator caspase, Caspase-9. nih.govresearchgate.netwikipedia.org Activated Caspase-9 subsequently cleaves and activates executioner caspases, primarily Caspase-3, which orchestrate the systematic dismantling of the cell. nih.govresearchgate.netnih.gov

The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface. assaygenie.compatnawomenscollege.in this compound has been shown to evoke this pathway, leading to the activation of initiator caspases like Caspase-8, which then converge on the activation of executioner caspases. researchgate.netpatnawomenscollege.in Both the intrinsic and extrinsic pathways culminate in a caspase cascade, an amplifying and irreversible series of proteolytic events that result in the characteristic morphological and biochemical hallmarks of apoptosis. patnawomenscollege.innih.gov

Table 2: Key Molecular Events in this compound-Induced Apoptosis

| Pathway Component | Role in Apoptosis | Effect of this compound |

| Bcl-2 Family Proteins | Regulate mitochondrial integrity | Decreases anti-apoptotic Bcl-2; Increases pro-apoptotic Bax. nih.govbrieflands.com |

| Mitochondria | Central executioner of intrinsic pathway | Induces release of Cytochrome c. nih.govresearchgate.net |

| Caspase-9 | Initiator caspase (intrinsic pathway) | Activated following cytochrome c release. nih.govresearchgate.net |

| Caspase-8 | Initiator caspase (extrinsic pathway) | Activated via death receptor signaling. researchgate.net |

| Caspase-3 | Executioner caspase | Activated by initiator caspases, leading to cell demolition. nih.govnih.gov |

Autophagy Modulation

Autophagy is a cellular degradation and recycling process that can have a dual role in cancer, either promoting survival or contributing to cell death. This compound is a known modulator of autophagy. frontiersin.orgplos.org In several cancer cell types, including liver and breast cancer, the compound induces autophagy. nih.govplos.org This autophagic response is often cytoprotective, meaning it helps cancer cells survive the stress induced by the treatment, and its inhibition can increase the compound's cytotoxic effects. nih.govplos.org

The molecular mechanism of autophagy induction can be linked to the PI3K/Akt/mTOR pathway, a central regulator of cell growth and autophagy. jcancer.org The combination of this compound with other agents has been shown to increase the expression of key autophagy-related proteins such as Beclin-1, Atg5, Atg7, and the LC3-II/LC3-I ratio. jcancer.orgplos.org In some contexts, however, inducing excessive autophagy can lead to autophagic cell death (Type II programmed cell death). mdpi.com For instance, when combined with dihydroartemisinin, this compound can inhibit Bcl-2, which liberates Beclin-1 to initiate an overwhelming and lethal level of autophagy. mdpi.com

Table 3: Research Findings on Autophagy Modulation

| Cell Line(s) | Co-administered Agent | Effect on Autophagy | Outcome |

| SMMC-7721, MHCC-LM3 (Liver Cancer) | Ulinastatin | Epirubicin induces autophagy; Ulinastatin inhibits it. | Inhibition of autophagy promoted apoptosis. plos.org |

| MDA-MB-231, SK-BR-3 (Breast Cancer) | Bafilomycin A1 | Epirubicin induces autophagy; Bafilomycin A1 inhibits it. | Inhibition of autophagy increased cytotoxicity and apoptosis. nih.gov |

| MCF-7, MDA-MB-231 (Breast Cancer) | Ursolic Acid | Increased expression of Beclin-1, LC3-II/LC3-I, Atg5, Atg7. | Enhanced responsiveness to the drug combination. jcancer.org |

| Breast Cancer Cells | Dihydroartemisinin | Induction of excessive autophagy. | Resulted in Type II programmed cell death. mdpi.com |

Impact on Cellular Structure and Function

Beyond signaling pathways, this compound directly impacts the physical and functional state of the cell, notably by altering chromatin structure and inducing a state of permanent growth arrest known as senescence.

Chromatin Remodeling Effects

A fundamental mechanism of this compound is its direct interaction with nuclear DNA. drugbank.com It intercalates between DNA base pairs and inhibits the enzyme topoisomerase II. drugbank.com This action prevents the religation of DNA strands during replication and transcription, leading to DNA double-strand breaks. pnas.org

In addition to causing DNA damage, this compound induces significant chromatin damage through the eviction of histones from chromatin at specific genomic locations. pnas.org This histone eviction constitutes a distinct form of cellular damage that contributes significantly to the compound's anticancer activity. pnas.org The cell's chromatin remodeling machinery, such as the SWI/SNF complex, plays a crucial role in mediating sensitivity to the compound. aacrjournals.org This complex can recruit topoisomerase II to the DNA, thereby facilitating the drug-induced DNA damage. aacrjournals.org The disruption of chromatin structure and function is therefore a central feature of the compound's impact on the cell. pnas.orgrarediseasesjournal.com

Cellular Senescence Induction

In addition to apoptosis, this compound can induce a state of cellular senescence, which is a form of permanent cell cycle arrest. nih.govfrontiersin.org This outcome is often dose-dependent, with lower concentrations of the compound tending to induce senescence while higher concentrations favor apoptosis. frontiersin.orgmdpi.com

Senescent cells exhibit distinct morphological changes, such as becoming enlarged and flattened, and they test positive for senescence-associated β-galactosidase (SA-β-gal) activity. researchgate.netfrontiersin.org This senescent state, often termed therapy-induced senescence (TIS), is a response to the genotoxic stress caused by the compound. nih.govnih.gov A key feature of senescent cells is the development of a Senescence-Associated Secretory Phenotype (SASP), where they release a variety of pro-inflammatory cytokines and other signaling molecules into the microenvironment. frontiersin.orgnih.gov The induction of senescence by this compound represents an important anti-proliferative mechanism, although the long-term consequences of the SASP are complex. frontiersin.orgnih.gov

Preclinical Investigations of 4 Epidoxorubicinium Efficacy

In Vitro Experimental Models

In vitro models are indispensable tools in the preliminary stages of anticancer drug evaluation, providing a controlled environment to study the direct effects of compounds on cancer cells. nih.govarchivesofmedicalscience.com These models range from simple two-dimensional cell cultures to more complex three-dimensional systems that better mimic the native tumor microenvironment. nih.govarchivesofmedicalscience.comnovusbio.com

Traditional 2D cell cultures, where cells grow as a monolayer on a flat surface, have been fundamental in cancer research. nih.govarchivesofmedicalscience.com They offer a cost-effective and straightforward method for initial drug screening. nih.gov Studies using 2D cultures have been instrumental in elucidating the basic mechanisms of action of chemotherapeutic agents like epirubicin (B1671505). For instance, in vitro cytotoxicity assays using human head and neck squamous cell carcinoma (HNSCC) cell lines, UMSCC47 and FaDu, which have high EGFR expression, demonstrated dose-dependent cell death upon treatment with an EGFR-targeting antibody-drug conjugate of epirubicin. nih.gov Specifically, the IC50 values were 0.213 nM and 0.167 nM for UMSCC47 and FaDu cells, respectively, indicating potent cytotoxic effects. nih.gov

However, 2D cultures have limitations, including altered cell morphology and the loss of crucial cell-cell and cell-extracellular matrix interactions that are present in a tumor. nih.gov These differences can affect cellular functions such as gene expression, proliferation, and drug responsiveness. nih.gov

To bridge the gap between 2D cultures and the complex in vivo environment, three-dimensional (3D) cell culture models have been developed. nih.govarchivesofmedicalscience.comnovusbio.com These models, such as spheroids and organoids, allow cells to grow in clusters, fostering more realistic cell-to-cell interactions and mimicking the structure of tissues and organs. novusbio.comupmbiomedicals.com

Spheroids are self-assembled spherical aggregates of cells, often derived from cancer cell lines. novusbio.com They are simpler to generate and are widely used for drug screening and studying the tumor microenvironment. novusbio.comupmbiomedicals.com

Organoids are more complex 3D structures derived from stem cells that can self-organize and differentiate to resemble miniature organs. mdpi.com They provide a more physiologically relevant model for studying development, disease, and drug responses. mdpi.comresearchgate.net Pancreatic ductal adenocarcinoma (PDAC) organoids derived from patient-derived xenografts (PDX) have been shown to predict in vivo drug responses. nih.gov

These 3D models offer a more accurate representation of the in vivo state compared to 2D cultures and are less time-consuming and costly than animal models, making them suitable for high-throughput screening. researchgate.net

The tumor microenvironment (TME) plays a critical role in cancer progression, metastasis, and therapeutic response. agora-cancer.ch Co-culture systems, which involve culturing cancer cells with other cell types found in the TME, such as cancer-associated fibroblasts (CAFs) and immune cells, help to recapitulate these complex interactions. agora-cancer.chfrontiersin.org

For example, co-culturing colon cancer organoids with CAFs has been shown to induce features of aggressive, mesenchymal-like colon cancer. frontiersin.org In pancreatic ductal adenocarcinoma (PDAC), co-culture of tumor spheroids with activated pancreatic stellate cells and M2 macrophages can be used to assess the impact of the stroma on drug efficacy. mdpi.com These models are crucial for understanding how the TME influences the response to therapies and for developing strategies that target these interactions. agora-cancer.ch

High-throughput screening (HTS) involves the automated testing of large numbers of compounds to identify those with biological activity against a specific target. bmglabtech.comwikipedia.org This process is a cornerstone of modern drug discovery, enabling the rapid screening of extensive compound libraries. bmglabtech.comyoutube.com

HTS assays are used to quickly identify "hit" compounds that can then be further optimized. bmglabtech.com The process typically involves miniaturization, automation, and sensitive detection methods. bmglabtech.com HTS can be applied to various models, including 2D and 3D cell cultures, to assess the efficacy of compounds like 4'-Epidoxorubicinium on a large scale. nih.gov

Co-Culture Systems Simulating Tumor Microenvironment

In Vivo Animal Models

In vivo animal models are essential for evaluating the systemic effects of anticancer drugs, including their efficacy and pharmacokinetics, in a living organism. crownbio.com Xenograft models, where human tumor tissue is implanted into immunodeficient mice, are a widely used approach. fredhutch.orgcriver.com

Xenograft models are a cornerstone of preclinical cancer research, providing an in vivo environment to study tumor behavior and therapeutic response. fredhutch.org

Cell Line-Derived Xenografts (CDX): These models are created by implanting commercially available or established cancer cell lines into immunodeficient mice. fredhutch.orgcriver.com CDX models are valuable for initial in vivo efficacy studies and for understanding how a drug performs in a whole-organism context. crownbio.com For instance, the antitumor activity of epirubicin has been demonstrated in xenograft models of various cancers, including triple-negative breast cancer and pancreatic cancer. researchgate.netaacrjournals.org

Patient-Derived Xenografts (PDX): PDX models involve the direct implantation of fresh tumor tissue from a patient into an immunodeficient mouse. epo-berlin.commdpi.com These models are considered more clinically relevant as they tend to retain the histological and genetic characteristics of the original patient tumor. mdpi.comscienceopen.com PDX models have been successfully established from various tumor types, including those of the upper gastrointestinal tract, and are used to predict patient response to therapies. nih.govnih.gov For example, a study on ovarian cancer PDX models tested the efficacy of a nanoparticle-encapsulated form of epirubicin. mdpi.comnih.gov

The table below summarizes findings from selected preclinical studies on Epirubicin.

| Experimental Model | Cancer Type | Key Findings | Reference(s) |

| In Vitro | |||

| 2D Cell Culture | Triple-Negative Breast Cancer (TNBC) | Epirubicin induced autophagic flux in TNBC cells. Inhibition of autophagy enhanced the cytotoxic effects of epirubicin in both sensitive and resistant cell lines. | aacrjournals.org |

| 2D Cell Culture | HER2+ Breast Cancer | Herceptin-conjugated liposomal epirubicin showed higher toxicity in HER2-overexpressing cell lines compared to free epirubicin. | nih.gov |

| 2D Cell Culture | Breast Cancer (4T1 cells) | Co-administration of Taxifolin and Epirubicin reduced cell viability in 4T1 cells. | researchgate.net |

| In Vivo | |||

| Cell Line-Derived Xenograft | Pancreatic Cancer (44As3, BxPC3, SUIT2) | Epirubicin showed significant therapeutic effects compared to the control in all three xenograft models. | researchgate.net |

| Cell Line-Derived Xenograft | Triple-Negative Breast Cancer (MDA-MB-231) | Combination treatment of epirubicin and hydroxychloroquine (B89500) significantly reduced tumor growth in both anthracycline-sensitive and -resistant tumors. | aacrjournals.org |

| Cell Line-Derived Xenograft | Breast Cancer (MDA-MB-231) | A liposomal formulation of epirubicin demonstrated higher overall antitumor efficacy compared to the free drug. | plos.org |

| Patient-Derived Xenograft | Ovarian Cancer | Nanoparticle-encapsulated epirubicin suppressed tumor growth by 70% compared to 40% with free epirubicin after a single injection. | nih.gov |

| Allograft Model | Breast Cancer (4T1 cells) | Co-administration of Taxifolin and Epirubicin suppressed tumor growth in BALB/c mice. | researchgate.net |

Genetically Engineered Murine Models (GEMMs)

Genetically engineered murine models (GEMMs) represent a cornerstone of preclinical oncology research, offering sophisticated platforms that can mimic the genetic complexities of human cancers. oncohemakey.commdpi.com These models are created by introducing, deleting, or modifying specific genes in mice to drive the spontaneous development of tumors in their natural tissue environment (autochthonous tumors). mdpi.commdpi.com This process allows for the study of tumor initiation, progression, and metastasis in the context of a fully intact immune system and a native tumor microenvironment, which are critical factors influencing therapeutic response. mdpi.com

GEMMs are developed using various techniques, including the insertion of oncogenes controlled by tissue-specific promoters or the conditional deletion of tumor suppressor genes. oncohemakey.com The use of systems like Cre-loxP or CRISPR/Cas9 allows for precise spatial and temporal control over gene expression, enabling researchers to model the specific genetic alterations found in human cancers. oncohemakey.comnih.gov

The primary advantage of GEMMs in preclinical investigations is their ability to recapitulate the entire process of tumorigenesis, from precancerous lesions to invasive cancer, which closely mirrors the human disease. mdpi.com This makes them invaluable for biomarker discovery, mechanistic studies, and the preclinical evaluation of novel therapeutic agents. mdpi.com While extensive preclinical data exists for this compound in other model systems, specific efficacy studies utilizing genetically engineered murine models are not prominently detailed in publicly available research. However, the application of GEMMs would be a logical next step to evaluate the efficacy of this compound in tumors with specific genetic drivers, providing insights into potential patient stratification strategies.

Orthotopic and Metastatic Models

Orthotopic and metastatic tumor models are indispensable tools in preclinical cancer research, offering a more clinically relevant context to evaluate therapeutic efficacy compared to traditional subcutaneous models. nih.gov Orthotopic models involve implanting cancer cells into the corresponding organ of origin in an animal model, thereby recreating the natural tumor microenvironment, including tissue-specific architecture and cell-to-cell interactions. nih.gov This anatomical fidelity is crucial for assessing how a drug interacts with a tumor in its native setting. nih.gov

Metastatic models are designed to study the spread of cancer from a primary tumor to distant organs, a process responsible for the majority of cancer-related mortality. mdpi.com These can be established either through the spontaneous metastasis from an orthotopic tumor or by directly injecting cancer cells into the bloodstream (e.g., via tail vein injection) to study the colonization phase. frontiersin.orgamegroups.org A key advantage of using orthotopic models that lead to spontaneous metastasis is the ability to evaluate a drug's effect on all stages of the metastatic cascade. frontiersin.org

In the preclinical evaluation of this compound, human tumor xenograft models in immunodeficient mice have been utilized. nih.gov These models, where human tumor cells are grown in mice, serve as a form of orthotopic and metastatic investigation. For instance, the activity of this compound has been assessed against human mammary tumors (MX-1), colon tumors (CX-1), and lung tumors (LX-1) grown as xenografts, providing data on its efficacy in clinically relevant tumor types. nih.gov The use of such models allows for the direct comparison of primary tumor growth and the formation of metastatic lesions, offering a comprehensive view of a compound's anti-cancer activity. frontiersin.org

Interactive Data Table: Efficacy of this compound in Human Tumor Xenograft Models

| Human Tumor Xenograft Model | Tumor Type | Observed Activity of this compound |

|---|---|---|

| MX-1 | Mammary Tumor | Demonstrated antitumor activity. nih.gov |

| CX-1 | Colon Tumor | Demonstrated antitumor activity. nih.gov |

| LX-1 | Lung Tumor | Demonstrated antitumor activity. nih.gov |

Comparative Preclinical Efficacy Studies of this compound with Related Anthracyclines

Comparative preclinical studies are fundamental to characterizing the therapeutic potential of a new analog relative to established drugs. This compound (also known as Epirubicin) has been extensively compared with its parent compound, Doxorubicin (B1662922), and other related anthracyclines. nih.govnih.gov These studies have revealed not only similarities but also significant differences in their biological activity. nih.gov

In a broad spectrum of experimental tumor models, this compound has demonstrated significant antitumor activity. nih.gov Direct, quantitative comparisons with Doxorubicin showed that this compound was more effective against certain tumors and equally effective against others. nih.gov The experimental models used for these head-to-head comparisons included murine leukemias (P388, L1210), B-16 melanoma, Lewis lung carcinoma, colon carcinomas (26 and 38), and mammary tumors (CD8F1). nih.gov

A key finding from these comparative studies is that the structural modification in this compound—the epimerization of the hydroxyl group at the 4' position of the aminosugar—leads to a different pharmacological profile. nih.govnih.gov This results in a higher therapeutic index for this compound compared to Doxorubicin, indicating a better balance between efficacy and toxicity. nih.gov While both drugs show a broad spectrum of activity, the altered properties of this compound may contribute to its comparable efficacy, often with a more favorable toxicity profile. nih.govnih.gov Other anthracycline analogs, such as Idarubicin, have also been evaluated alongside these compounds, noted for cytotoxic activity and effectiveness against tumors that have developed resistance to doxorubicin. nih.gov

Interactive Data Table: Comparative Efficacy of this compound and Doxorubicin in Murine Tumor Models

| Murine Tumor Model | Tumor Type | Comparative Efficacy Finding |

|---|---|---|

| P388 and L1210 | Leukemia | Both drugs showed activity; relative efficacy varied between specific leukemia lines. nih.gov |

| B-16 | Melanoma | Both drugs demonstrated activity. nih.gov |

| Lewis Lung Carcinoma | Lung Cancer | Both drugs demonstrated activity. nih.gov |

| Colon Tumors (26 & 38) | Colon Cancer | Both drugs demonstrated activity. nih.gov |

| CD8F1 & C3H16/C | Mammary Tumor | Both drugs demonstrated activity; this compound showed notable effectiveness. nih.gov |

Molecular Mechanisms of Resistance to 4 Epidoxorubicinium

Drug Efflux Pump Mechanisms

One of the primary ways cancer cells develop resistance is by actively pumping the chemotherapeutic agent out of the cell, thereby reducing its intracellular concentration and limiting its ability to reach its target. This process is primarily mediated by a superfamily of proteins known as ATP-binding cassette (ABC) transporters.

The ATP-binding cassette (ABC) superfamily of proteins plays a crucial physiological role in protecting cells from toxic substances. oaepublish.com However, in the context of cancer, the overexpression of certain ABC transporters is a major cause of multidrug resistance (MDR). oaepublish.comnih.gov These transporters use the energy from ATP hydrolysis to actively transport a wide variety of substrates, including many anticancer drugs, across the cell membrane. nih.gov

P-glycoprotein (P-gp/ABCB1): P-glycoprotein was the first identified mammalian ABC multidrug transporter. oaepublish.com It is known to confer resistance to a broad range of hydrophobic drugs, which are often neutral or positively charged. oaepublish.com Increased expression of P-gp in cancer cells leads to a decreased intracellular accumulation of drugs like 4'-Epidoxorubicinium, a bulky lipophilic cation, thereby reducing their cytotoxic effects. nih.gov P-gp is found in various tissues, including those important for drug absorption and elimination like the gut, liver, and kidney, as well as in critical barrier tissues such as the blood-brain barrier. nih.govnih.gov

Multidrug Resistance Protein 1 (MRP1/ABCC1): Discovered a decade after P-gp, MRP1 is another key member of the ABC transporter family implicated in multidrug resistance. oaepublish.comsolvobiotech.com While there is some overlap in the substrates of P-gp and MRP1, MRP1 preferentially transports anionic drugs and drug conjugates, such as those conjugated with glutathione (B108866). oaepublish.complos.org High expression of MRP1 can confer resistance to natural product anticancer drugs, including anthracyclines like this compound. solvobiotech.com Like P-gp, MRP1 is widely expressed in the body and contributes to the chemoresistance of certain tumors. nih.govsolvobiotech.com

The upregulation of these and other ABC transporters, such as the Breast Cancer Resistance Protein (BCRP/ABCG2), forms a network of chemo-defense mechanisms that significantly impact the efficacy of cancer chemotherapy. plos.org

| ABC Transporter | Gene Symbol | Substrate Preference | Role in Drug Resistance |

| P-glycoprotein | ABCB1 | Neutral or positively charged hydrophobic compounds oaepublish.com | Confers resistance to a wide range of drugs, including many anticancer agents. oaepublish.comnih.gov |

| Multidrug Resistance Protein 1 | ABCC1 | Anionic substrates, often as conjugates oaepublish.com | Implicated in resistance to various natural-product anticancer drugs. solvobiotech.com |

| Breast Cancer Resistance Protein | ABCG2 | Overlaps with both P-gp and MRP1 substrates plos.org | Contributes to multidrug resistance in cancer. oaepublish.complos.org |

Besides the well-characterized ABC transporters, other efflux systems can also contribute to drug resistance. In bacteria, the Resistance-Nodulation-Cell Division (RND) family of transporters is a major player in multidrug resistance, particularly in Gram-negative bacteria. wikipedia.orgnih.gov While the direct role of RND-type pumps in resistance to this compound in human cancer cells is less defined, the general principle of active drug efflux remains a critical mechanism of resistance across different biological systems. These systems often consist of multiple components that work together to expel a wide array of toxic compounds from the cell. wikipedia.orgnih.gov

ABC Transporters (e.g., P-glycoprotein, MRP1) Upregulation and Activity

Alterations in Drug Target Molecules

Changes in the molecular target of a drug can prevent the drug from binding effectively, thereby rendering it ineffective. For this compound, the primary target is Topoisomerase II.

Topoisomerase II is an essential enzyme that manages the topological state of DNA during cellular processes like replication and transcription. frontiersin.orgwikipedia.org It functions by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through before resealing the break. frontiersin.org Certain anticancer drugs, known as topoisomerase poisons, work by stabilizing the complex formed between topoisomerase II and DNA, leading to the accumulation of lethal DNA double-strand breaks. wikipedia.orgoaepublish.com

Resistance to these drugs can arise from mutations in the TOP2A gene, which encodes for topoisomerase IIα. nih.gov These mutations can occur in the drug-binding site or in other domains of the protein, leading to reduced drug affinity or altered enzyme function. oaepublish.com For instance, specific point mutations in Top2α have been shown to confer resistance to topoisomerase poisons. oaepublish.com Additionally, a decrease in the expression level of topoisomerase II can also lead to drug resistance, as there are fewer target molecules available for the drug to act upon. oaepublish.com

Cells possess a sophisticated network of DNA repair mechanisms to correct damage to their genetic material. khanacademy.orgwikipedia.org These pathways are crucial for maintaining genomic stability. nih.gov When a chemotherapeutic agent like this compound induces DNA damage, the cell's ability to repair this damage can determine its fate.

Enhanced DNA repair capacity is a significant mechanism of drug resistance. nih.gov If a cancer cell can efficiently repair the DNA double-strand breaks caused by topoisomerase II poisons, it can survive the treatment. Several DNA repair pathways can be involved, including:

Base Excision Repair (BER): This pathway corrects damage to single DNA bases. khanacademy.orgwikipedia.org

Nucleotide Excision Repair (NER): NER is responsible for removing bulky, helix-distorting DNA lesions. khanacademy.orgwikipedia.org

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These are the two major pathways for repairing DNA double-strand breaks. wikipedia.orgnih.gov

An upregulation of the proteins involved in these repair pathways can lead to increased resistance to DNA-damaging agents. nih.govumk.pl

Topoisomerase II Mutations or Downregulation

Drug Inactivation and Metabolism Modifications

The metabolic processes within a cell can be altered to inactivate chemotherapeutic drugs, preventing them from exerting their cytotoxic effects. This can involve enzymatic modification of the drug molecule. libretexts.org

One key family of enzymes involved in this process is the Glutathione S-transferase (GST) superfamily. mdpi.com These enzymes play a role in detoxification by catalyzing the conjugation of glutathione to a wide variety of electrophilic compounds, including some anticancer drugs. This conjugation typically makes the drug more water-soluble and facilitates its excretion from the cell, often via efflux pumps like MRP1. oaepublish.commdpi.com An increase in the expression and activity of GSTs in cancer cells can lead to enhanced detoxification of drugs like this compound, thereby contributing to drug resistance. mdpi.com

Cellular Defense and Survival Pathways

Cancer cells can develop resistance to this compound by activating intrinsic defense and survival mechanisms. These pathways help the cells to withstand the drug-induced damage and continue to proliferate.

Anti-Apoptotic Pathway Activation

Apoptosis, or programmed cell death, is a crucial mechanism by which chemotherapeutic agents like this compound eliminate cancer cells. However, cancer cells can develop resistance by upregulating anti-apoptotic proteins, thereby preventing their own demise.

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptosis pathway. mdpi.com This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). mdpi.comassaygenie.com Anti-apoptotic Bcl-2 proteins function by sequestering their pro-apoptotic counterparts, preventing the formation of pores in the mitochondrial outer membrane and the subsequent release of cytochrome c, a critical step in initiating apoptosis. mdpi.comresearchgate.netexplorationpub.com Overexpression of anti-apoptotic Bcl-2 family members is a common feature in many cancers and is associated with resistance to chemotherapy. explorationpub.comgsconlinepress.com For instance, the NF-κB pathway can activate the expression of anti-apoptotic genes like Bcl-2 and Bcl-xL, protecting cancer cells from drug-induced apoptosis. nih.gov

| Key Proteins in Anti-Apoptotic Pathways | Function in Resistance |

| Bcl-2 | Sequesters pro-apoptotic proteins, preventing apoptosis. assaygenie.com |

| Bcl-xL | Inhibits apoptosis by binding to and inactivating pro-apoptotic proteins. nih.gov |

| Mcl-1 | A key survival protein that neutralizes pro-apoptotic BH3-only proteins. assaygenie.com |

| NF-κB | Transcription factor that promotes the expression of anti-apoptotic genes. nih.gov |

Autophagy-Mediated Resistance

Autophagy is a cellular process involving the degradation of cellular components via lysosomes. It plays a dual role in cancer: it can suppress tumor development in the early stages, but in later stages, it can promote cancer cell survival and contribute to drug resistance. mdpi.com

In the context of chemotherapy, autophagy can act as a protective mechanism for cancer cells. mdpi.com Chemotherapeutic agents, including doxorubicin (B1662922) (a close analog of this compound), can induce autophagy. mdpi.com This process allows cancer cells to recycle damaged organelles and proteins, providing them with nutrients and energy to survive the stress induced by the drug. mdpi.comsemanticscholar.org The inhibition of autophagy has been shown to increase the sensitivity of cancer cells to various chemotherapeutic drugs. mdpi.comfrontiersin.org For example, the autophagy inhibitor chloroquine (B1663885) (CQ) can enhance the sensitivity of cancer cells to drugs like doxorubicin. mdpi.com

Several signaling pathways are involved in regulating autophagy-mediated drug resistance. The PI3K/AKT/mTOR pathway is a key regulator of autophagy; its activation suppresses autophagy, while its inhibition promotes it. researchgate.net Conversely, the AMPK pathway can activate autophagy in response to cellular stress. wjgnet.com

| Pathway | Role in Autophagy and Resistance |

| PI3K/AKT/mTOR | Activation suppresses autophagy, while inhibition can promote it, contributing to survival under stress. researchgate.net |

| AMPK | Activated by cellular stress, it can induce protective autophagy. wjgnet.com |

| Beclin-1 (BECN1) | A key protein in the initiation of autophagy. Silencing of the BECN1 gene can inhibit autophagy and suppress metastasis. oaepublish.com |

| ATG5/ATG7 | Genes essential for autophagosome formation. Their suppression can reduce autophagy and increase sensitivity to chemotherapy. frontiersin.orgoaepublish.com |

Epithelial-to-Mesenchymal Transition (EMT) and Stemness

Epithelial-to-mesenchymal transition (EMT) is a biological process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, leading to increased motility and invasiveness. oatext.commdpi.com EMT is increasingly recognized for its role in cancer progression, metastasis, and drug resistance. oatext.commdpi.comnih.govnih.gov Cells that have undergone EMT often exhibit features similar to cancer stem cells (CSCs), including enhanced drug efflux and resistance to apoptosis. nih.gov

Several signaling pathways, such as TGF-β, Wnt, and Notch, can induce EMT. oatext.com These pathways activate EMT-associated transcription factors like Snail, Twist, and ZEB1/2, which in turn repress epithelial markers such as E-cadherin and upregulate mesenchymal markers like N-cadherin and vimentin. oatext.commdpi.comwikipedia.org In the context of this compound resistance, TGF-β signaling has been shown to be critical in promoting resistance in breast cancer by regulating EMT and apoptosis. oatext.com

Cancer stem cells (CSCs) are a subpopulation of tumor cells that possess self-renewal and differentiation capabilities, driving tumor growth and recurrence. thno.orgfrontiersin.org CSCs are often intrinsically resistant to chemotherapy due to several factors, including efficient DNA damage repair, high expression of drug efflux pumps, and a quiescent state. nih.govnih.gov The acquisition of stem-like properties through processes like EMT contributes significantly to chemoresistance. nih.govbentireslab.org

| Factor | Role in EMT, Stemness, and Resistance |

| TGF-β | A key signaling molecule that induces EMT and confers resistance to drugs like epirubicin (B1671505). oatext.com |

| Snail, Twist, ZEB1/2 | Transcription factors that drive the EMT process. oatext.com |

| E-cadherin | An epithelial marker whose loss is a hallmark of EMT. oatext.commdpi.com |

| N-cadherin, Vimentin | Mesenchymal markers whose expression is increased during EMT. wikipedia.org |

| Cancer Stem Cells (CSCs) | A subpopulation of tumor cells with high resistance to chemotherapy. thno.orgfrontiersin.orgnih.gov |

Microenvironment-Mediated Resistance

The tumor microenvironment (TME) is a complex and dynamic ecosystem composed of cancer cells, stromal cells, immune cells, blood vessels, and the extracellular matrix. mdpi.com The TME plays a crucial role in cancer progression and can significantly contribute to drug resistance. nih.govnih.gov

Stromal Cell Interactions

Stromal cells, such as cancer-associated fibroblasts (CAFs), are a major component of the TME and can promote chemoresistance through various mechanisms. frontiersin.org CAFs can secrete a variety of factors, including growth factors, cytokines, and chemokines, that support tumor growth and protect cancer cells from chemotherapy. frontiersin.orgnih.gov For example, CAFs can secrete stromal cell-derived factor-1 (SDF-1), which can induce chemoresistance in cancer cells. frontiersin.org

Interactions between cancer cells and stromal cells can also lead to changes in the extracellular matrix (ECM), further contributing to drug resistance. por-journal.com For instance, CAFs can produce and remodel the ECM, creating a physical barrier that can limit drug penetration. frontiersin.org

| Stromal Cell Component | Mechanism of Resistance |

| Cancer-Associated Fibroblasts (CAFs) | Secrete growth factors and cytokines that promote cancer cell survival and resistance. frontiersin.org |

| Stromal Cell-Derived Factor-1 (SDF-1) | A chemokine secreted by CAFs that can induce chemoresistance. frontiersin.org |

| Extracellular Matrix (ECM) | Can act as a physical barrier to drug delivery and promote resistance through signaling. por-journal.com |

Hypoxia and Nutrient Deprivation Effects

Hypoxia, a condition of low oxygen levels, is a common feature of solid tumors and is associated with increased aggressiveness, metastasis, and resistance to both chemotherapy and radiotherapy. nih.govuzh.chtums.ac.irplos.org Hypoxia can induce a state of cellular quiescence, making cancer cells less susceptible to drugs that target rapidly dividing cells. plos.org Furthermore, hypoxia can inhibit apoptosis and induce the expression of drug transporter proteins, further contributing to chemoresistance. nih.gov The key mediator of the cellular response to hypoxia is the hypoxia-inducible factor (HIF), a transcription factor that regulates the expression of genes involved in angiogenesis, metabolism, and cell survival. plos.orgmicrobialcell.com

Nutrient deprivation is another stress condition within the TME that can influence drug resistance. wjgnet.com Cancer cells can adapt to low nutrient conditions by activating survival pathways like autophagy. frontiersin.org In some cases, nutrient scarcity can even lead to a metabolic state that confers resistance to antibiotics. nih.gov The interplay between hypoxia and nutrient deprivation can create a hostile TME that selects for resistant cancer cell populations and modulates the expression of immune checkpoints, potentially impacting the efficacy of immunotherapies. researchgate.net

| Microenvironmental Factor | Effect on Resistance |

| Hypoxia | Induces cell quiescence, inhibits apoptosis, and upregulates drug transporters. nih.govplos.org |

| Hypoxia-Inducible Factor (HIF) | A key transcription factor that mediates the cellular response to hypoxia, promoting resistance. plos.orgmicrobialcell.com |

| Nutrient Deprivation | Can trigger pro-survival pathways like autophagy and alter cellular metabolism to confer resistance. wjgnet.comfrontiersin.orgnih.gov |

Emerging Resistance Mechanisms (e.g., FGFR axis deregulation)

Beyond the well-established mechanisms of resistance to this compound, such as increased drug efflux and alterations in topoisomerase II, contemporary research has identified several novel and emerging pathways that contribute to therapeutic failure. These intricate molecular processes often involve complex signaling cascades and interactions within the tumor microenvironment. Examples of such emerging mechanisms include the dysregulation of long non-coding RNAs (lncRNAs), the activation of specific protein kinases like Aurora Kinase A (AurA), and the influence of cell adhesion-mediated drug resistance. researchgate.netaacrjournals.orgmdpi.com For instance, studies have pointed to the AXL/c-MYC signaling axis and the mRNA-binding protein HuR in promoting resistance to epirubicin. cancerindex.orgplos.org A particularly significant area of investigation is the deregulation of the Fibroblast Growth Factor Receptor (FGFR) signaling axis.

Dysregulation of the FGF/FGFR axis is implicated in oncogenesis, tumor progression, and resistance to various anticancer therapies across numerous tumor types. crownbio.com Malfunctions within this signaling pathway can trigger a variety of molecular mechanisms that reduce a tumor's sensitivity to chemotherapeutic agents. nih.gov The aberrant activation of FGFR signaling can promote cell proliferation, survival, and motility, which are hallmarks of malignancy. nih.govnih.gov Key mechanisms by which the FGF/FGFR axis fosters drug resistance include the inhibition of apoptosis, the promotion of angiogenesis, and the induction of epithelial-mesenchymal transition (EMT), a process that facilitates metastasis and is correlated with drug resistance. nih.govresearchgate.net

The oncogenic potential of this pathway can be unlocked through genetic alterations such as gene amplification, activating mutations, and chromosomal rearrangements that create FGFR fusion proteins. crownbio.comresearchgate.net These changes can lead to ligand-independent receptor activation and constitutive downstream signaling. crownbio.com The signaling cascades activated by FGFRs, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell survival and proliferation and can counteract the cytotoxic effects of anticancer drugs. crownbio.comnih.gov

Specific research into epirubicin-based chemotherapy has highlighted the clinical relevance of genetic variations within the FGFR genes. A study involving breast cancer patients treated with a regimen containing docetaxel, epirubicin, and cyclophosphamide (B585) investigated the impact of single nucleotide polymorphisms (SNPs) in FGFR1-4 on treatment response. The findings demonstrated that polymorphisms in FGFR4 and FGFR2 were associated with the clinical outcome. researchgate.net

Detailed findings from this research revealed a significant correlation between the AA genotype of the FGFR4 rs1966265 polymorphism and the clinical response to neoadjuvant chemotherapy when compared with the GG and AG/GG genotypes. researchgate.net Similarly, the A allele of the FGFR2 rs2981578 polymorphism was associated with higher response rates. researchgate.net These findings underscore the role of the FGFR axis in modulating sensitivity to this compound and suggest that specific FGFR genotypes could serve as potential biomarkers for predicting treatment efficacy.

Research Findings on FGFR Polymorphisms and Chemotherapy Response

The following table summarizes the key findings from a study on the association between FGFR gene variants and the clinical response to docetaxel-epirubicin-cyclophosphamide-based neoadjuvant chemotherapy in breast cancer patients. researchgate.net

| Gene Polymorphism | Genotype/Allele | Association with Clinical Response | P-value |

| FGFR4 rs1966265 | AA vs. GG | Significant correlation with better clinical response | 0.019 |

| AA vs. AG/GG | Significant correlation with better clinical response | 0.004 | |

| FGFR2 rs2981578 | A allele | Associated with significantly higher rates of response | 0.025 |

Biotransformation and Pharmacokinetics of 4 Epidoxorubicinium in Preclinical Models

Phase I Metabolic Reactions (e.g., Hydroxylation, Reduction)

Phase I reactions introduce or expose functional groups on the parent compound, typically increasing its polarity. wikipedia.org For 4'-Epidoxorubicinium, a key Phase I metabolic pathway is the reduction of the C-13 keto group to a secondary alcohol, forming 4'-epidoxorubicinol. nih.gov This reaction is catalyzed by cytosolic aldo-keto reductases. nih.gov Another significant Phase I reaction is the reductive cleavage of the glycosidic bond, which results in the formation of 7-deoxyaglycones. This process has been observed in studies using rat liver microsomes. nih.gov

Cytochrome P450 Isoform Involvement

Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, are central to Phase I metabolism of many xenobiotics. ebi.ac.uknottingham.ac.uk While the metabolism of many drugs is heavily reliant on specific CYP isoforms like CYP3A4 and CYP2D6 acnp.orgboomer.org, the direct and extensive involvement of specific CYP isoforms in the primary metabolic pathways of this compound is not as prominently documented as its reduction pathways. However, CYP enzymes are known to be involved in the hydroxylation of various compounds. fiveable.mephiladelphia.edu.jo For instance, in silico predictions for other complex molecules suggest that isoforms such as CYP1A2, CYP2C9, CYP3A4, and CYP2C8 can be involved in hydroxylation and other oxidative reactions. mdpi.com

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation, Methylation)

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which further increases water solubility and facilitates excretion. wikipedia.orgreactome.org A distinctive feature of this compound metabolism is its susceptibility to glucuronidation. nih.gov In preclinical studies using rat liver fractions, two major glucuronide conjugates have been identified: 4'-epidoxorubicin glucuronide (E-Glu) and 4'-epidoxorubicinol glucuronide (Eol-Glu). nih.gov The glucuronide moiety is attached to the C4'-OH position of the daunosamine (B1196630) sugar. nih.gov This glucuronidation pathway is notably absent in the metabolism of doxorubicin (B1662922) and 4'-deoxydoxorubicin. nih.gov Other common Phase II reactions include sulfation, methylation, and glutathione (B108866) conjugation. drughunter.com

In Silico and In Vitro Prediction Models for Biotransformation

Predictive models are increasingly utilized in preclinical drug development to anticipate the metabolic fate of new chemical entities. nih.govcam.ac.uk In silico models, using computer-based algorithms, can predict potential metabolites by simulating the interaction of the drug with metabolic enzymes. nih.govnih.gov For example, online tools can predict the involvement of specific CYP450 isoforms and the resulting metabolites. mdpi.com These predictions can then be validated through in vitro experiments. mdpi.com

In vitro systems, such as liver microsomes, hepatocytes, and recombinant enzymes, are instrumental in studying drug metabolism. nih.gov For this compound, in vitro studies with rat liver subcellular fractions were crucial in identifying its major metabolic pathways, including the formation of 4'-epidoxorubicinol and glucuronide conjugates. nih.gov However, a known challenge with in vitro to in vivo extrapolation (IVIVE) is the potential for underprediction of hepatic clearance, particularly for low-clearance compounds. escholarship.org

Metabolite Identification and Characterization in Preclinical Systems

The identification and structural elucidation of metabolites are fundamental to understanding the biotransformation of a drug. nih.gov In preclinical studies of this compound, metabolites have been identified in various biological matrices from animal models. jubilantbiosys.com The primary metabolites identified are 4'-epidoxorubicinol, 4'-epidoxorubicin glucuronide, and 4'-epidoxorubicinol glucuronide. nih.gov Techniques like high-pressure liquid chromatography (HPLC) and mass spectrometry (MS) are essential for the separation, detection, and characterization of these metabolites. nih.govijpras.com The characterization process often involves comparing the chromatographic and spectral properties of the metabolites with those of synthesized reference standards. mdpi.com

Table 1: Key Metabolic Reactions of this compound in Preclinical Models

| Phase | Reaction Type | Key Enzyme/System | Resulting Metabolite(s) | Preclinical Model System |

|---|---|---|---|---|

| Phase I | Reduction | Cytosolic aldo-keto reductases | 4'-epidoxorubicinol | Rat liver 100,000 g supernatant nih.gov |

| Phase I | Reductive Glycosidic Cleavage | Microsomal enzymes | 7-deoxyaglycones | Rat liver microsomes nih.gov |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 4'-epidoxorubicin glucuronide, 4'-epidoxorubicinol glucuronide | Rat liver subcellular fractions nih.gov |

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Doxorubicin |

| 4'-Deoxydoxorubicin |

| 4'-Epidoxorubicinol |

| 4'-Epidoxorubicin glucuronide |

| 4'-Epidoxorubicinol glucuronide |

| 7-Deoxyaglycones |

| Codeine |

| Morphine |

| Acetaminophen |

| N-acetyl-p-benzoquinone imine |

| Dapsone |

| Diazepam |

| Taxol |

| Warfarin |

| Alprenolol |

| Amiodarone |

| Debrisoquine |

| Imipramine |

| Propranolol |

| Ibuprofen |

| Phenytoin |

| Tenoxicam |

| Tolbutamide |

| Succinylcholine |

| Primaquine |

| Salicylic acid |

| Testosterone |

| Ezetimibe |

| Cisplatin (B142131) |

| Aflatoxin B1 |

| Bromisoval |

| Midazolam |

| Coumarin |

| Diclofenac |

| Gemfibrozil |

| Naproxen |

| Lorcainide |

| Promethazine |

| Emodepside |

| Praziquantel |

| Pyrantel |

| Levamisole |

| Albendazole |

| Amikacin |

| Marbofloxacin |

| Cannabidiol |

Synthesis and Chemical Modification of 4 Epidoxorubicinium and Its Analogues

Synthetic Methodologies for 4'-Epidoxorubicinium Core Structure

The synthesis of the this compound core is fundamentally the synthesis of its conjugate base, Epirubicin (B1671505). Epirubicin (4'-epidoxorubicin) is a 4'-epimer of the widely-used anticancer drug Doxorubicin (B1662922), meaning they differ only in the spatial orientation of the hydroxyl group at the 4' carbon of the sugar moiety. uniroma1.itwikipedia.org This stereochemical difference is crucial, as Epirubicin often exhibits a different profile of activity and toxicity compared to Doxorubicin. wikipedia.org

Several methodologies have been developed for its synthesis:

Semi-synthesis from Daunorubicin (B1662515): An early and common approach involves using the natural fermentation product, Daunorubicin, as a starting material. google.comgoogleapis.com One method involves the methanolysis of daunorubicin to separate the aglycone (daunomycinone) and the sugar (daunosamine). google.comgoogleapis.com The daunosamine (B1196630) is then chemically converted to its 4'-epi-isomer, while the daunomycinone (B1669838) is functionalized at the C-14 position (e.g., via bromination and hydrolysis) before being coupled with the modified sugar to yield Epirubicin. googleapis.comgoogle.com

Direct Conversion from Doxorubicin: More direct routes start from Doxorubicin itself. These methods involve a sequence of chemical reactions that include protecting various functional groups, oxidizing the 4'-hydroxyl group to a ketone (which removes the chiral center), and then performing a stereoselective reduction to re-introduce the hydroxyl group in the desired epimeric (axial) configuration. universiteitleiden.nlgoogle.com A final deprotection step yields Epirubicin. universiteitleiden.nl

Biotechnological and Fermentative Production: Modern industrial-scale production has shifted towards biotechnological methods to overcome the complexities and low yields of multi-step chemical synthesis. taylorandfrancis.comrroij.com This involves the use of genetically engineered strains of microorganisms, such as Streptomyces peucetius, the natural producer of Doxorubicin. universiteitleiden.nlscispace.com By modifying the biosynthetic pathway—for instance, by inactivating native genes like dnmV and introducing heterologous genes like avrE from Streptomyces avermitilis—these engineered strains can produce Epirubicin directly through fermentation. rroij.comscispace.comnih.gov This approach is considered more cost-effective and environmentally friendly. scispace.com

Derivatization Strategies at Key Positions (e.g., 4'-position, sugar moiety, aglycone)

Chemical modifications, or derivatizations, of the Epirubicin structure are pursued to create analogues with improved pharmacological profiles. These strategies target key positions on the molecule, primarily the daunosamine sugar and the tetracyclic aglycone.

4'-Position: The C-4' hydroxyl group is a defining feature of Epirubicin. Its axial orientation distinguishes it from Doxorubicin and influences its biological activity. While this position is the result of synthesis, further derivatization here is less common than at other sites, as its specific stereochemistry is key to Epirubicin's unique properties. wikipedia.org

Sugar Moiety (Daunosamine): The daunosamine sugar is a prime target for modification, largely due to the reactivity of the C-3' amino group. nih.govuni.lu This part of the molecule interacts with the minor groove of DNA, and modifications can significantly alter the drug's recognition of its target. researchgate.netnih.gov

Amino Group Modification: The primary amino group can be substituted to form N-alkyl derivatives, formamidine (B1211174) systems, or azido (B1232118) groups. nih.govmdpi.comusp.br For example, converting the amino group into a formamidine has been shown to produce derivatives with potentially lower cardiotoxicity. mdpi.comwaocp.org Replacing the amine with an azide (B81097) group has generated analogues that can overcome certain types of drug resistance. usp.bracs.org

Ring Modification: The sugar ring itself can be altered. An oxazoline (B21484) ring can be formed in derivatives of Doxorubicin (which has a cis relationship between the 3'-amino and 4'-hydroxyl groups), a reaction that is not possible with Epirubicin due to the trans configuration of these groups. iiarjournals.org

Glycosylation: The monosaccharide can be extended to a disaccharide or even a trisaccharide. nih.govnih.gov This glycodiversification strategy aims to enhance interactions with DNA and topoisomerase. usp.br

Aglycone: The four-ring aglycone structure also presents opportunities for derivatization. Modifications can be made to the quinone system or the side chain at C-14. researchgate.netscielo.brfrontiersin.org For instance, the metabolism of Doxorubicin can lead to various aglycone forms, and similar principles can be applied in synthetic efforts to create new analogues. scielo.brfrontiersin.org

Table 1: Derivatization Strategies for Anthracycline Analogues

| Position | Modification Strategy | Example of Resulting Group/Structure | Potential Impact on Activity |

|---|---|---|---|

| Sugar Moiety (C-3' Amino Group) | Formamidine Formation | -N=CH-N< (e.g., with morpholine, piperidine) | Lower cardiotoxicity, altered cytotoxicity. nih.govmdpi.com |

| Sugar Moiety (C-3' Amino Group) | Azide Substitution | -N₃ | Can overcome P-glycoprotein-mediated drug resistance. usp.bracs.org |

| Sugar Moiety (C-3' Amino Group) | N,N-Dimethylation | -N(CH₃)₂ | Maintains cytotoxicity while potentially separating DNA damage from other effects. nih.govacs.org |

| Sugar Moiety | Disaccharide Formation | Addition of a second sugar unit | Altered DNA/topoisomerase interaction, potentially improved efficacy. nih.govacs.org |

| Aglycone (C-4) | Demethoxylation | Removal of -OCH₃ group | Creates Idarubicin-type analogues, which are more lipophilic. nih.gov |

Synthesis of Novel this compound Analogues

The drive to discover improved anticancer agents has led to the synthesis of numerous novel analogues. These efforts often build upon the derivatization strategies outlined above.

Formamidine and Oxazoline Analogues: A series of doxorubicin analogues where the 3'-amino group was replaced by a formamidine system have been synthesized. nih.govuni.lu These compounds are prepared by reacting doxorubicin with dimethyl acetal (B89532) of the respective amine. waocp.org During the synthesis of these formamidine derivatives from doxorubicin, an additional product containing an oxazoline ring in the daunosamine moiety can also be obtained. nih.goviiarjournals.org

Sabarubicin (MEN 10755): This third-generation anthracycline is a prominent example of a disaccharide analogue. researchgate.netcancer.gov It is synthesized by glycosylating a 4-demethoxy-doxorubicinone aglycone with a specific disaccharide. usp.bracs.org Sabarubicin has shown remarkable antitumor activity, including against doxorubicin-resistant tumors, and is believed to interact differently with DNA and topoisomerase II compared to its parent compounds. acs.orgcancer.govnih.gov

N,N-Dimethylepirubicin: This analogue is part of a focused library of doxorubicin diastereomers created to better understand the molecule's mode of action. nih.gov Its synthesis starts from a protected acosamine (B1199459) (the sugar in Epirubicin), which is then coupled to the doxorubicin aglycone using gold(I)-mediated glycosylation. universiteitleiden.nlacs.org Subsequent chemical steps yield the final N,N-dimethylated product. universiteitleiden.nl

Azido Analogues: 3'-azido derivatives of daunorubicin, doxorubicin, and epirubicin have been synthesized from the parent drugs. usp.br These compounds were found to retain antiproliferative activity and, in some cases, were active against drug-resistant cell lines by avoiding efflux pumps. usp.br

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are essential for rationally designing more effective and less toxic anthracycline analogues. These studies correlate specific structural features with biological outcomes.

Correlating Structural Features with Molecular Interactions

The biological activity of anthracyclines is a result of complex interactions with cellular targets, primarily DNA and the enzyme topoisomerase II. wikipedia.orgusp.br

DNA Intercalation: The planar tetracyclic aglycone of the molecule inserts itself between DNA base pairs, while the sugar moiety lies in the DNA minor groove. usp.brresearchgate.net This intercalation is a prerequisite for poisoning topoisomerase II. usp.br

Topoisomerase II Poisoning: By stabilizing the transient complex formed between topoisomerase II and DNA, anthracyclines prevent the re-ligation of DNA strands, leading to double-strand breaks and subsequent cell death. wikipedia.orgusp.br

Role of the Sugar: The sugar moiety is critical for this activity. researchgate.netnih.gov Modifications to the sugar can enhance the drug's recognition of the DNA-topoisomerase complex. nih.gov The 3'-amino group is particularly important for DNA binding. researchgate.net Replacing this amine with a hydroxyl or hydrogen group has been shown to strongly reduce cytotoxicity. acs.org

Role of the Aglycone: The aglycone structure dictates the intercalation, while substituents on it can influence properties like lipophilicity and redox potential, which contributes to the generation of reactive oxygen species, another mechanism of cell damage. usp.br

Impact of Stereochemistry on Biological Activity

Subtle changes in the three-dimensional arrangement of atoms can have profound effects on pharmacological activity.

The 4'-Epimer Configuration: The single stereochemical difference between Epirubicin and Doxorubicin at the C-4' position leads to significant pharmacological differences. Epirubicin's configuration is thought to account for its faster elimination and distinct toxicity profile. wikipedia.orgnih.gov

Sugar Conformation: The stereochemistry of the entire sugar moiety is critical for optimal activity. nih.govacs.org The cytotoxic and antitumor activities of disaccharide analogues, for instance, were found to be critically dependent on the optimal (axial) orientation of the second sugar residue. nih.gov

Amino Alcohol Stereochemistry: A systematic study of all possible stereoisomers of the 1,2-amino-alcohol on the sugar moiety revealed that both the stereochemistry at the C-3' amine carbon and the N-substitution state are critical for cytotoxicity. acs.orgnih.gov This research identified N,N-Dimethylepirubicin as a highly potent analogue that remains cytotoxic but does not induce DNA damage, suggesting a separation of the classic anthracycline mechanisms of action. acs.orgnih.govresearchgate.net

Table 2: Impact of Stereochemistry on Anthracycline Activity

| Compound | Key Stereochemical Feature | Reported Biological Impact |

|---|---|---|

| Epirubicin | Axial OH group at C-4' (epi to Doxorubicin) | Faster elimination and different toxicity profile compared to Doxorubicin. wikipedia.orgnih.gov |

| N,N-Dimethylepirubicin | Epirubicin stereochemistry with N,N-dimethylated amine | Identified as a potent cytotoxic agent that does not induce DNA damage. acs.orgnih.gov |

| Disaccharide Analogues | Axial orientation of the second sugar unit | Critical for optimal cytotoxic and antitumor activity. nih.gov |

Computational Approaches to SAR

Computational chemistry provides powerful tools to model, predict, and understand the interactions of this compound and its analogues at a molecular level.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of anthracyclines interacting with biological targets like DNA and cell membranes. nih.govwhiterose.ac.uk These studies can reveal how drugs intercalate into DNA, the conformational changes they induce, and how they insert into and orient within lipid bilayers, correlating these physical behaviors with cytotoxicity. nih.govwhiterose.ac.ukresearchgate.net For instance, simulations have been used to calculate the free energy changes associated with the intercalation of various anthracyclines into DNA. whiterose.ac.uk

Molecular Docking: Docking studies predict the preferred binding orientation of a drug to its target protein, such as topoisomerase II or other potential targets like DNA gyrase. nih.govacs.org These models can highlight key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the drug-target complex, providing a rational basis for designing new analogues. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with biological activities. Theoretical models have been developed to predict the free energy of binding between anthracyclines and DNA using methods like density functional theory (DFT) and molecular mechanics (MM). researchgate.net Computational chemogenomics can also be used as a drug repositioning strategy, as demonstrated by the identification of Epirubicin as a potential anti-malarial agent. nih.gov

Advanced Drug Delivery Systems for 4 Epidoxorubicinium in Preclinical Research

Nanoparticle-Based Delivery Systems

The encapsulation of 4'-Epidoxorubicinium within nanoparticle-based systems represents a significant strategy in preclinical research to enhance its therapeutic index. These nanocarriers are designed to improve drug solubility, prolong circulation time, and achieve targeted delivery to tumor tissues, thereby potentially reducing systemic toxicity.

Liposomal Formulations

Liposomes, vesicular structures composed of lipid bilayers, are among the most studied nanocarriers for drug delivery. nih.gov Preclinical studies have explored various liposomal formulations of this compound to improve its efficacy and reduce cardiotoxicity. fudan.edu.cnnih.gov

Functionalized liposomes have been developed to actively target cancer cells. For instance, liposomes modified with dequalinium (B1207927) have been shown to target mitochondria, inducing apoptosis in refractory breast cancer cells. nih.gov These functionalized liposomes demonstrated the ability to activate caspases 8, 9, and 3, upregulate the proapoptotic protein Bax, and downregulate the anti-apoptotic protein Mcl-1. nih.gov In xenograft mouse models of breast cancer, these liposomes exhibited prolonged blood circulation and significant accumulation in tumor tissue. nih.gov

Another approach involves modifying the liposome (B1194612) surface with molecules like sialic acid (SA) or polyethylene (B3416737) glycol (PEG). mdpi.com A study comparing SA-modified (EPI-SL) and PEG-modified (EPI-PL) epirubicin (B1671505) liposomes in young (8-week-old) and aged (8-month-old) mice revealed age-dependent differences in therapeutic outcomes. mdpi.com In young mice, EPI-PL treatment resulted in a significantly smaller tumor volume compared to aged mice. mdpi.com Conversely, aged mice treated with EPI-SL showed a 100% survival rate and tumor shedding in 50% of the animals, suggesting that EPI-SL could be particularly effective in older subjects. mdpi.com

The method of drug loading into liposomes has also been a focus of research. A novel method using a vitamin C gradient for loading epirubicin into liposomes resulted in a formulation with high stability and a long half-life of 18.6 hours. researchgate.net This formulation demonstrated higher antitumor activity against MCF-7 and 4T-1 breast cancer cells compared to liposomes loaded using a standard ammonium (B1175870) sulfate (B86663) gradient. researchgate.net

| Formulation | Key Feature | Preclinical Model | Key Findings | Reference |

| Dequalinium-modified liposomes | Mitochondrial targeting | Human breast cancer cells (in vitro), Xenograft mice (in vivo) | Activated caspases, modulated apoptotic proteins, prolonged circulation, increased tumor accumulation. nih.gov | nih.gov |

| Sialic acid-modified liposomes (EPI-SL) | Surface modification | 8-week-old and 8-month-old Kunming mice with tumors | Best therapeutic effect in 8-month-old mice with 100% survival and 50% tumor shedding. mdpi.com | mdpi.com |

| Polyethylene glycol-modified liposomes (EPI-PL) | Surface modification | 8-week-old and 8-month-old Kunming mice with tumors | Significantly smaller tumor volume in 8-week-old mice compared to 8-month-old mice. mdpi.com | mdpi.com |

| Vitamin C gradient-loaded liposomes | Novel loading method | MCF-7 and 4T-1 breast cancer cells (in vitro), Murine 4T-1 breast cancer model (in vivo) | Higher antitumor activity than ammonium sulfate gradient-loaded liposomes; tumor-growth inhibition over 40%. researchgate.net | researchgate.net |

| Transferrin-surface modified stealth liposomes | Targeted delivery | MCF-7 cell line (in vitro), Wistar rats and mice (in vivo) | Increased cytotoxicity and cell uptake in vitro; validated safety and distribution profile in vivo. tandfonline.com | tandfonline.com |

Polymeric Nanoparticles

Polymeric nanoparticles (PNPs) are solid colloidal particles that can encapsulate or adsorb drugs, offering advantages like controlled release and improved bioavailability. mdpi.comfrontiersin.org Various biodegradable and biocompatible polymers, such as poly(lactic-co-glycolic acid) (PLGA), have been utilized to formulate this compound nanoparticles. mdpi.comnih.gov

In one study, this compound was encapsulated in PLGA nanoparticles modified with chitosan (B1678972) (CS) and tagged with a 5TR1 DNA aptamer for targeted delivery to MUC1-expressing cancer cells. nih.gov These targeted nanoparticles showed significantly higher therapeutic efficiency in breast cancer cells (MCF7) and inhibited tumor growth in murine colon carcinoma models compared to non-targeted nanoparticles. nih.gov

Another preclinical study developed a co-delivery system using polyethylenimine (PEI)-modified PLGA nanoparticles to carry both this compound and Paclitaxel. dntb.gov.uanih.gov These dual-drug-loaded nanoparticles exhibited a monodispersed size distribution and demonstrated considerable anticancer potential against A549 lung cancer cell lines, suggesting a synergistic effect. dntb.gov.uanih.gov The modification with PEI was shown to increase cellular uptake. nih.gov

Furthermore, aptamer-functionalized lipid nanoparticles have been explored for the targeted delivery of this compound. marquette.edu These systems aim to enhance the anticancer effect and enable efficient cellular uptake compared to nanoparticles lacking the aptamer moiety. marquette.edu

| Formulation | Key Feature | Preclinical Model | Key Findings | Reference |

| 5TR1 aptamer-tagged, Chitosan-modified PLGA NPs | MUC1 receptor targeting | MCF7 breast cancer cells (in vitro), BALB/c mice with C26 colon carcinoma (in vivo) | High therapeutic efficiency in vitro; significant tumor growth inhibition and tumor accumulation in vivo. nih.gov | nih.gov |

| PEI-modified PLGA NPs with Epirubicin and Paclitaxel | Co-delivery of two drugs | A549 lung cancer cells (in vitro) | Monodispersed size, enhanced cellular uptake, and significant anticancer potential compared to free drugs. dntb.gov.uanih.gov | dntb.gov.uanih.gov |

| Aptamer-functionalized lipid nanoparticles | Targeted delivery | Cancer cells (in vitro) | Enhanced anticancer effect and efficient cellular uptake. marquette.edu | marquette.edu |

Micellar Systems

Polymeric micelles are self-assembling nanosized structures with a core-shell architecture that can solubilize hydrophobic drugs like this compound. frontiersin.orgconicet.gov.ar These systems can enhance drug stability and circulation time. nih.gov

A notable example is NC-6300, a this compound-incorporating micelle with a pH-sensitive release mechanism. irpocket.comresearchgate.net Preclinical studies have shown that NC-6300 remains stable at physiological pH (7.4) and selectively releases the drug in the acidic environment of tumor cells (pH 5-6). irpocket.com This formulation demonstrated significant efficacy against anthracycline-resistant tumor cell lines and showed higher tumor growth inhibitory effects in human liver and breast cancer xenograft models compared to a this compound solution. irpocket.comresearchgate.net Furthermore, NC-6300 exhibited reduced cardiotoxicity compared to free this compound. researchgate.net